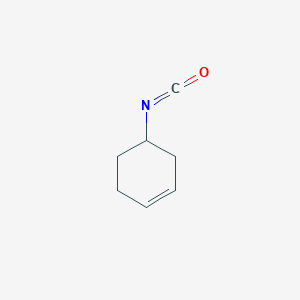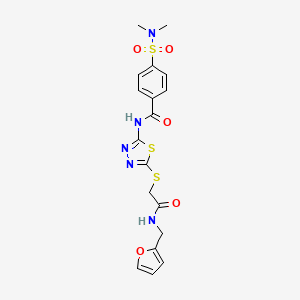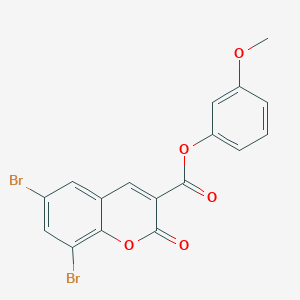
4-Isocyanatocyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isocyanatocyclohex-1-ene is an organic compound with the molecular formula C7H9NO . It has a molecular weight of 123.15 .
Molecular Structure Analysis
The molecular structure of 4-Isocyanatocyclohex-1-ene consists of a cyclohexene ring with an isocyanate functional group attached . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
4-Isocyanatocyclohex-1-ene has a boiling point of 61-63 °C (at a pressure of 18 Torr) and a predicted density of 1.03±0.1 g/cm3 .Scientific Research Applications
Synthesis of Polymer Intermediates
A study by Benyahya et al. (2011) discusses the synthesis of glycerin carbonate-based intermediates using thiol–ene chemistry, leading to the production of polyhydroxyurethanes without the use of isocyanate. This innovative approach utilizes UV thiol–ene coupling reactions for the synthesis, characterizing the resulting polymers' properties through various analytical techniques (Benyahya et al., 2011).
Advanced Organic Synthesis
Baran et al. (2013) applied a trisequential photooxygenation reaction to 4,5-Dimethylenecyclohex-1-ene, leading to the synthesis of carbasugars. This method introduces oxygen functionalities into the molecule, showcasing the potential of photochemical processes in creating complex organic structures (Baran et al., 2013).
Sesquiterpene Synthesis
Hampel and Brückner (2009) demonstrated a novel approach to synthesizing isoacanthodoral, a unique sesquiterpene. Their method involves a cis-selective cyclohexanone annulation, illustrating the application of 4-Isocyanatocyclohex-1-ene derivatives in constructing complex molecular architectures (Hampel & Brückner, 2009).
Environmental Science and Safety
Research by Tomy et al. (2008) identifies a novel cycloaliphatic brominated flame retardant, highlighting the importance of understanding the chemical properties and environmental impact of compounds related to 4-Isocyanatocyclohex-1-ene (Tomy et al., 2008).
Mechanism of Action
properties
IUPAC Name |
4-isocyanatocyclohexene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-6-8-7-4-2-1-3-5-7/h1-2,7H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTXKUQEAUWAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isocyanatocyclohex-1-ene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(1,3-benzodioxol-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2881402.png)


![(Z)-4-bromo-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2881408.png)
![methyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2881410.png)
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B2881414.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2881416.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2881417.png)

![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2881420.png)
![Ethyl 4-[[2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2881421.png)
![N-[cyano(oxolan-3-yl)methyl]-1-cyclohexylpyrrolidine-3-carboxamide](/img/structure/B2881422.png)

